molecular formula C17H12O2 B14198663 2-Methoxypyren-1-OL CAS No. 850639-67-7

2-Methoxypyren-1-OL

Katalognummer: B14198663
CAS-Nummer: 850639-67-7
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: FMBJYIRJQXQPEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxypyren-1-OL is an organic compound with the molecular formula C17H12O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the pyrene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyren-1-OL typically involves the methoxylation of pyrene derivatives. One common method is the reaction of pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxypyren-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group, forming pyren-1-ol.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Pyrenequinones and other oxygenated pyrene derivatives.

    Reduction: Pyren-1-ol and other reduced forms.

    Substitution: Various substituted pyrene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methoxypyren-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Wirkmechanismus

The mechanism of action of 2-Methoxypyren-1-OL involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

    2-Methoxyphenol: A simpler aromatic compound with a methoxy group attached to a phenol ring.

    Pyren-1-ol: A hydroxylated derivative of pyrene without the methoxy group.

Comparison:

    Uniqueness: 2-Methoxypyren-1-OL is unique due to its combination of the pyrene core and methoxy group, which imparts distinct chemical and physical properties.

    Applications: While similar compounds like 2-Methoxyphenol are primarily used in perfumery and flavoring, this compound has broader applications in materials science and medicinal chemistry.

Eigenschaften

CAS-Nummer

850639-67-7

Molekularformel

C17H12O2

Molekulargewicht

248.27 g/mol

IUPAC-Name

2-methoxypyren-1-ol

InChI

InChI=1S/C17H12O2/c1-19-14-9-12-6-5-10-3-2-4-11-7-8-13(17(14)18)16(12)15(10)11/h2-9,18H,1H3

InChI-Schlüssel

FMBJYIRJQXQPEO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.